molecular formula C7H8Cl2N2O B11804678 2,5-Dichloro-4-isopropoxypyrimidine

2,5-Dichloro-4-isopropoxypyrimidine

Cat. No.: B11804678
M. Wt: 207.05 g/mol
InChI Key: ZQFKLIHXNBEAHA-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-isopropoxypyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O It is a pyrimidine derivative characterized by the presence of two chlorine atoms and an isopropoxy group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-isopropoxypyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the isopropoxy group. One common method involves the reaction of 2,5-dichloropyrimidine with isopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-isopropoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aromatic groups.

Scientific Research Applications

2,5-Dichloro-4-isopropoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-isopropoxypyrimidine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of chlorine atoms and the isopropoxy group can influence its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-isopropoxypyrimidine
  • 2,5-Dichloro-4-methoxypyrimidine
  • 2,5-Dichloro-4-ethoxypyrimidine

Comparison: 2,5-Dichloro-4-isopropoxypyrimidine is unique due to the specific positioning of its chlorine atoms and the isopropoxy group. This configuration can result in different chemical reactivity and biological activity compared to its analogs. For example, the isopropoxy group may provide steric hindrance that affects binding interactions, while the chlorine atoms can influence the compound’s electronic properties.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

2,5-dichloro-4-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H8Cl2N2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3

InChI Key

ZQFKLIHXNBEAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC=C1Cl)Cl

Origin of Product

United States

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